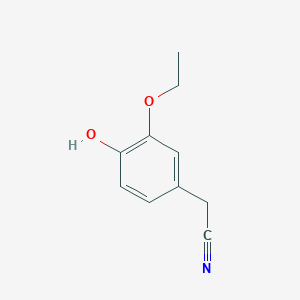

3-Ethoxy-4-hydroxyphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWVBVMOUDBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343614 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205748-01-2 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile

This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its synthesis, reactivity, and safe handling.

Introduction and Core Properties

This compound, with the CAS number 205748-01-2, is an aromatic nitrile possessing both an ethoxy and a hydroxyl functional group on the phenyl ring.[1] These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its structure is foundational for the development of more complex molecules, particularly in the pharmaceutical industry where the phenylacetonitrile moiety is a common scaffold.

Physicochemical Characteristics

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 339.8 °C at 760 mmHg | [1] |

| Density | 1.146 g/cm³ | [1] |

| Flash Point | 159.3 °C | [1] |

| CAS Number | 205748-01-2 | [1] |

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is adapted from a general process for preparing hydroxyphenylacetonitriles.[2][3]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution where the hydroxyl group of the benzyl alcohol is converted into a good leaving group, which is then displaced by a cyanide ion. A common approach involves the in-situ generation of hydrocyanic acid from an alkali metal cyanide and an acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized protocol based on the synthesis of analogous hydroxyphenylacetonitriles[2][3]:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add potassium cyanide to the solution.

-

Acid Addition: Heat the mixture to approximately 125°C. Slowly add glacial acetic acid dropwise over one hour while maintaining the temperature. The acetic acid reacts with potassium cyanide to generate hydrocyanic acid in situ.

-

Reaction: Stir the reaction mixture at 125°C for an additional 2 hours.

-

Workup:

-

Cool the reaction mixture and remove the DMSO under reduced pressure.

-

To the residue, add water and an immiscible organic solvent (e.g., chloroform).

-

Separate the organic layer. The aqueous layer may be extracted further with the organic solvent.

-

Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the nitrile group, the aromatic ring, and the hydroxyl and ethoxy substituents.

Key Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxy-4-hydroxyphenylacetic acid. This carboxylic acid derivative is a valuable intermediate in the synthesis of pharmaceuticals.

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(3-ethoxy-4-hydroxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are also important precursors in drug synthesis.

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Influence of Ring Substituents

The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution reactions. The directing effects of these groups will influence the position of substitution.

Applications in Drug Development

Phenylacetonitrile derivatives are important structural motifs in many pharmaceuticals. The nitrile group is often considered a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of known drugs suggests its potential as a valuable building block in the development of new therapeutic agents.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A computed vapor phase IR spectrum for the isomeric 3-ethoxy-4-hydroxybenzonitrile shows key peaks that would be similar.[4]

-

O-H stretch (hydroxyl): A broad band around 3400-3600 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (ether and phenol): Bands in the 1000-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical shifts are as follows:

-

¹H NMR:

-

Aromatic protons would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).

-

The methylene protons (CH₂) of the acetonitrile group would be a singlet around δ 3.7 ppm.

-

The ethoxy group would show a quartet for the OCH₂ protons around δ 4.1 ppm and a triplet for the CH₃ protons around δ 1.4 ppm.

-

The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR:

-

The nitrile carbon would appear around δ 118-120 ppm.

-

Aromatic carbons would be in the δ 110-160 ppm range.

-

The methylene carbon of the acetonitrile group would be around δ 20-30 ppm.

-

The ethoxy carbons would appear at approximately δ 64 (OCH₂) and δ 15 (CH₃).

-

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the cyano group, and other characteristic fragments of the aromatic ring.

Safety and Handling

This compound is classified with the hazard statement "Xi," indicating it is an irritant.[1] General precautions for handling aromatic nitriles should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, many nitriles can release cyanide in the body, leading to toxicity.[5][6] Therefore, exposure should be minimized.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, its reactivity, and safety considerations. Further research into the specific applications and biological activity of this compound and its derivatives is warranted.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 3. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile (CAS: 205748-01-2)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate, 3-Ethoxy-4-hydroxyphenylacetonitrile. It delves into its fundamental properties, synthesis, analytical characterization, and its significant, often underappreciated, role in the landscape of medicinal chemistry and drug discovery. The information presented herein is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule effectively in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Building Block

The nitrile functionality serves as a versatile chemical handle, readily convertible into other important functional groups such as carboxylic acids, amines, and amides, thus opening avenues to a diverse range of molecular derivatives. The phenolic hydroxyl and ethoxy groups can also be modulated to fine-tune the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 205748-01-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |

| Molecular Weight | 177.20 g/mol | [1][4] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 339.8 °C at 760 mmHg | [1] |

| Density | 1.146 g/cm³ | [1] |

| Solubility | Data not available, likely soluble in organic solvents | - |

| InChI Key | BGCWVBVMOUDBJE-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=C(C=CC(=C1)CC#N)O | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of hydroxyphenylacetonitriles can be achieved through various methods. A well-established route involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source. The following protocol is adapted from the general method described in the patent literature for the synthesis of related compounds.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 3-ethoxy-4-hydroxybenzyl alcohol is displaced by a cyanide ion. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of reactants and achieve the required reaction temperature. An acid is used to generate hydrocyanic acid in situ from an alkali metal cyanide.

Experimental Protocol

Materials:

-

3-Ethoxy-4-hydroxybenzyl alcohol

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

-

Heat the mixture with stirring to 125 °C.

-

Slowly add glacial acetic acid dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 125 °C. The in situ generation of hydrogen cyanide will occur.

-

After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to approximately 90 °C.

-

Remove the dimethyl sulfoxide by distillation under reduced pressure (water pump vacuum).

-

To the residue, add water and chloroform. Stir the mixture vigorously to partition the product into the organic layer.

-

Separate the chloroform layer. Extract the aqueous layer again with chloroform to maximize product recovery.

-

Combine the organic extracts and wash them with water to remove any remaining impurities.

-

Dry the chloroform solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the chloroform by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of this compound are critical for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, the ethoxy group protons, and the phenolic hydroxyl proton. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch, the hydroxyl (O-H) stretch, C-O stretches, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | triplet | 3H | -O-CH₂-CH₃ |

| ~3.7 | singlet | 2H | -CH₂ -CN |

| ~4.1 | quartet | 2H | -O-CH₂ -CH₃ |

| ~5.8 | singlet | 1H | Ar-OH |

| ~6.8-7.0 | multiplet | 3H | Aromatic protons |

Analytical Workflow Diagram

Caption: Analytical workflow for compound characterization.

Role in Drug Discovery and Development: A Key Intermediate

Hydroxyphenylacetonitrile derivatives are recognized as important intermediates in the synthesis of a variety of pharmaceutical compounds. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural analog, 3-methoxy-4-hydroxyphenylacetonitrile, serves as a known precursor in the synthesis of the anesthetic agent propanidid. This establishes a strong precedent for the utility of such scaffolds in drug development.

The value of this compound in medicinal chemistry lies in its ability to serve as a versatile starting material for the synthesis of compounds with potential biological activity. The nitrile group can be hydrolyzed to a phenylacetic acid derivative, which is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, reduction of the nitrile can yield a phenethylamine derivative, a core structure found in many neurotransmitters and psychoactive drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with a straightforward synthetic route, make it an attractive building block for the creation of complex molecular entities. As the demand for novel therapeutics continues to grow, the importance of such readily accessible and modifiable intermediates will undoubtedly increase, paving the way for the development of new and improved pharmaceuticals.

References

- Google Patents.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-4-hydroxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile. In the dynamic fields of chemical research and drug development, a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior in various systems, designing synthetic routes, and formulating effective drug delivery systems. This document amalgamates available data with established scientific principles to offer a robust resource for professionals working with this compound.

Molecular and Structural Data

This compound, with the CAS number 205748-01-2, is a derivative of phenylacetonitrile. Its structure incorporates a hydroxyl group and an ethoxy group on the phenyl ring, which significantly influence its physicochemical properties.

Chemical Structure

Caption: Workflow for Melting Point Determination.

Trustworthiness: A sharp melting point range (typically 0.5-1°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities.

¹H and ¹³C NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample for and acquiring a Nuclear Magnetic Resonance (NMR) spectrum.

Caption: Workflow for NMR Spectrum Acquisition.

Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds, but for compounds with limited solubility, DMSO-d₆ or acetone-d₆ may be more appropriate. Filtering the sample is crucial to remove any particulate matter that can degrade the quality of the spectrum.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, drawing from available experimental data and established scientific principles for predictions. While a solid foundation of its physicochemical properties has been established, further experimental work, particularly in the areas of solubility and comprehensive spectral analysis, would be highly beneficial for the scientific community. The protocols provided herein offer a standardized approach to obtaining this valuable data, ensuring consistency and reliability in future research endeavors involving this compound.

References

An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethoxy-4-hydroxyphenylacetonitrile: Melting and Boiling Point Determination

Introduction: The Significance of 3-Ethoxy-4-hydroxyphenylacetonitrile in Drug Discovery

This compound is a vital intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted aromatic ring, is a cornerstone in medicinal chemistry, appearing in compounds targeting a wide array of therapeutic areas. The precise physicochemical properties of this intermediate, such as its melting and boiling points, are fundamental parameters that dictate its purity, handling, storage, and reaction kinetics during the drug development process. An accurate determination of these properties is a non-negotiable prerequisite for robust and reproducible synthetic protocols and is a critical component of the compound's analytical profile.

Physicochemical Properties of this compound

A thorough literature search did not yield established and widely cited values for the melting and boiling points of this compound. This underscores the importance of empirical determination for novel or less-common compounds in a research and development setting. For context, the properties of structurally related compounds are presented below.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 205748-01-2 | C₁₀H₁₁NO₂ | Not readily available | Not readily available |

| 4-Hydroxyphenylacetonitrile | 14191-95-8 | C₈H₇NO | 64.0-74.5[1] | 330 @ 760 mmHg[2][3] |

| 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) | 121-32-4 | C₉H₁₀O₃ | 74-77[4] | Not readily available |

The absence of readily available data necessitates the meticulous experimental determination of these fundamental physical constants.

Part 1: Determination of the Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5][6] Therefore, an accurately measured melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[5]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[7][8]

-

Obtain a capillary tube (typically 5-6 cm in length) and seal one end by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[5][8]

-

Introduce the powdered sample into the open end of the capillary tube. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[5][7]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Place the prepared capillary tube into the sample holder of the digital melting point apparatus.[8]

-

Insert a calibrated thermometer into the designated port of the apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point. Based on the melting points of similar compounds, a preliminary rapid heating to around 50-60°C is a reasonable starting point.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Once the temperature is within approximately 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.[8]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0°C).

-

Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility. The mean of the consistent readings should be taken as the melting point.[8]

-

-

Why a fine powder? A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.

-

Why a slow heating rate? A slow heating rate near the melting point allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading.[8]

-

Why report a range? The melting point range provides information about the purity of the sample. A broad melting range is indicative of impurities.

-

Self-Validation: The consistency of multiple readings validates the experimental technique and the homogeneity of the sample. A sharp, reproducible melting point range is a strong indicator of a pure compound.

Figure 1: Workflow for Capillary Melting Point Determination.

Part 2: Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[9][10] Similar to the melting point, the boiling point is a characteristic physical property that can be used for identification and purity assessment.

Methodology: Capillary Method (Siwoloboff's Method)

For small quantities of a substance, as is often the case in drug discovery research, the capillary method is a convenient and accurate technique for determining the boiling point.[10][11]

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample in the fusion tube is level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block heater).[11] The heating medium should be above the level of the sample.

-

-

Measurement:

-

Begin heating the apparatus gently and uniformly.[11]

-

As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance has displaced all the air.

-

At this point, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. As the liquid cools further, it will be drawn up into the capillary tube.[10]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] Record this temperature.

-

Repeat the determination to ensure the value is reproducible.

-

-

Why the inverted capillary? The inverted capillary traps the vapor of the substance, allowing for the visual observation of the point at which the vapor pressure of the liquid equals the external pressure.

-

Why is the boiling point recorded on cooling? Recording the temperature as the liquid enters the capillary upon cooling ensures that the vapor pressure of the substance is exactly equal to the atmospheric pressure at that moment, providing a more accurate reading than trying to pinpoint the onset of vigorous boiling during heating.

-

Self-Validation: The reproducibility of the boiling point determination in subsequent trials is a key validation step. Consistent readings indicate a pure substance and a properly executed experiment.

References

- 1. 4-Hydroxyphenylacetonitrile, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylacetonitrile 98 14191-95-8 [sigmaaldrich.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. medpharma12.com [medpharma12.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

Navigating the Solubility Landscape of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 3-Ethoxy-4-hydroxyphenylacetonitrile

This compound, a substituted phenylacetonitrile derivative, is a compound of significant interest in the fields of pharmaceutical and chemical synthesis. Its molecular structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar ethoxy group attached to an aromatic ring, imparts a nuanced solubility profile that is critical to its handling, purification, and application in various synthetic pathways. An in-depth understanding of its solubility in different solvent systems is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating this compound for its intended use.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the theoretical underpinnings of its solubility, present available data for structurally related compounds to inform solvent selection, and provide a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 205748-01-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 339.8 °C at 760 mmHg | [1] |

| Density | 1.146 g/cm³ | [1] |

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups dictates its interaction with various solvents.

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor. The nitrile (-C≡N) group can also act as a hydrogen bond acceptor. This suggests good solubility in protic solvents like water, methanol, and ethanol.

-

Polarity: The molecule possesses both polar (hydroxyl, nitrile) and nonpolar (ethoxy, phenyl ring) regions, giving it a somewhat amphiphilic character. This suggests it will have some degree of solubility in a range of solvents with varying polarities.

-

Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, which will contribute to favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

Based on this structural analysis, we can predict that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents like hexanes.

Solubility Profile: Insights from Structurally Analogous Compounds

| Compound | Solvent(s) | Qualitative Solubility | Reference |

| 3-Ethoxy-4-hydroxybenzaldehyde | Water | Slightly soluble | [2] |

| Ethanol, Ether, Benzene | Soluble | [2] | |

| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [3] | |

| 4-Hydroxyphenylacetonitrile | Water | Slightly soluble | [4] |

| 3-Methoxy-4-hydroxybenzonitrile | Water | Slightly soluble | [5] |

| Ethanol, Acetone | Soluble | [5] | |

| 3-Ethoxy-4-methoxybenzonitrile | Methanol | Soluble | [6] |

The data from these related compounds reinforces the theoretical prediction that this compound is likely to be soluble in common polar organic solvents and sparingly soluble in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Solvent Selection for Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Logical Framework for Solvent Screening

Caption: Decision-making workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on the structural characteristics of this compound and the solubility of its analogs, the following solvents and solvent systems are recommended for initial screening for recrystallization:

-

Single Solvents:

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Ethyl Acetate

-

Toluene

-

Water (less likely to be a good single solvent, but could be used in a mixed solvent system)

-

-

Mixed Solvent Systems:

-

Ethanol/Water

-

Acetone/Water

-

Ethyl Acetate/Hexanes

-

Dichloromethane/Hexanes

-

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, a robust understanding of its physicochemical properties and the solubility of structurally related compounds provides a strong foundation for its effective use in a research and development setting. The experimental protocol detailed in this guide offers a reliable method for determining precise solubility values, empowering researchers to optimize their synthetic and purification processes. As with any experimental work, careful consideration of the theoretical principles outlined herein, coupled with meticulous laboratory practice, will be key to successfully navigating the solubility landscape of this versatile compound.

References

- [Reference to a general organic chemistry textbook discussing solubility principles]

- [Reference to a publication detailing the shake-flask method for solubility determin

- [Reference to a review article on recrystalliz

- [Reference to a general guide on solvent selection for organic reactions]

-

4-Hydroxyphenylacetonitrile | CAS#:14191-95-8 | Chemsrc. (2025). Retrieved from [Link]

-

3-Methoxy-4-Hydroxybenzonitrile - Methylamine Supplier. (n.d.). Retrieved from [Link]

- [Reference to a safety data sheet for a rel

-

3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity - BioCrick. (n.d.). Retrieved from [Link]

- [Reference to a relevant patent mentioning the synthesis or purific

- [Reference to a scholarly article discussing the synthesis of substituted phenylacetonitriles]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8 | Chemsrc [chemsrc.com]

- 5. 3-Methoxy-4-Hydroxybenzonitrile: Properties, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [nj-finechem.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: Synthesis, Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxyphenylacetonitrile, a substituted aromatic nitrile, represents a key building block in synthetic organic chemistry, particularly in the landscape of pharmaceutical development. Its structural motif, featuring a hydroxylated and ethoxylated phenyl ring attached to an acetonitrile group, provides a versatile scaffold for the synthesis of a variety of more complex molecules. While not as extensively studied as its methoxy analog, this compound holds significant potential as a crucial intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, potential applications, and the analytical methodologies required for its characterization and quality control.

Nomenclature and Chemical Properties

To facilitate a clear understanding, it is essential to be familiar with the various synonyms and fundamental chemical properties of this compound.

Synonyms:

-

Benzeneacetonitrile, 3-ethoxy-4-hydroxy-

-

(3-Ethoxy-4-hydroxyphenyl)acetonitrile

Chemical Properties:

| Property | Value | Source |

| CAS Number | 205748-01-2 | Sigma-Aldrich |

| Molecular Formula | C10H11NO2 | Calculated |

| Molecular Weight | 177.20 g/mol | Sigma-Aldrich |

| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is detailed in patent literature describing the preparation of various hydroxyphenylacetonitriles.[1][2]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of the benzyl alcohol is displaced by a cyanide ion. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Ethoxy-4-hydroxybenzyl alcohol

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Glacial acetic acid (if generating HCN in situ)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Chloroform

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide to the solution.

-

In Situ Generation of HCN (Alternative): Alternatively, for in situ generation of hydrogen cyanide, add potassium cyanide to the DMSO solution, and then slowly add glacial acetic acid dropwise at the reaction temperature.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 110°C and 140°C.[1] Maintain this temperature and stir the mixture for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into water.

-

Extract the aqueous phase multiple times with chloroform.

-

Combine the organic extracts.

-

Wash the combined organic phase with water to remove any remaining DMSO and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Hydroxyphenylacetonitriles are recognized as valuable intermediates in the synthesis of pharmaceuticals.[1][2] While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural similarity to other key intermediates provides strong evidence for its potential utility.

Role as a Pharmaceutical Intermediate

The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a wide range of pharmaceutical scaffolds.

For instance, the closely related compound, 3-Methoxy-4-hydroxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic propanidid.[1][2] This suggests that this compound could similarly serve as a precursor for novel anesthetics or other centrally acting agents.

Furthermore, derivatives of the structurally related 3-ethoxy-4-hydroxybenzaldehyde oxime have been investigated for their antimicrobial and anti-inflammatory activities. This indicates that the 3-ethoxy-4-hydroxyphenyl moiety is a pharmacologically relevant scaffold, and its acetonitrile derivative is a prime candidate for the synthesis of compounds with similar biological profiles.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, we can infer potential areas of interest based on related structures.

The phenolic hydroxyl group is a common feature in many antioxidants. It is plausible that this compound could exhibit antioxidant properties by scavenging free radicals. This activity could be relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders. Natural compounds with similar structural features have been shown to modulate signaling pathways involved in cellular stress responses, such as the Nrf2/ARE pathway.

It is important to note that these are hypothetical applications based on chemical structure and the known activities of similar compounds. Further research is necessary to elucidate the specific biological effects and mechanisms of action of this compound and its derivatives.

Analytical Techniques for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method would be suitable for this non-volatile compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Start with a higher proportion of water and gradually increase the acetonitrile concentration.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like methanol.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons, the ethoxy group, the methylene protons of the acetonitrile group, and the carbons of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its elemental composition. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for identifying trace impurities.

Analytical Workflow Diagram

Caption: Analytical workflow for the quality control of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical methods, and its versatile structure allows for the creation of a diverse range of more complex molecules. While further research is needed to fully explore its biological activities and applications, the information presented in this guide provides a solid foundation for researchers and scientists working with this promising compound. The implementation of robust analytical methods is paramount to ensure the quality and consistency of this compound for its successful application in pharmaceutical research and development.

References

- Process for the preparation of hydroxyphenylacetonitriles. US3983160A.

- Verfahren zur Herstellung von Hydroxyphenylacetonitrilen. DE2457080A1.

Sources

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: A Pivotal Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and significant applications of this versatile molecule. Our focus is on providing not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the synthetic process.

Introduction: The Strategic Importance of Substituted Phenylacetonitriles

Phenylacetonitrile and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, from pharmaceuticals to agrochemicals. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and ketones. The specific substitution pattern on the phenyl ring dictates the ultimate utility of these intermediates. This compound, with its ethoxy and hydroxyl groups, offers a unique combination of reactivity and potential for further functionalization, making it a valuable building block in medicinal chemistry.

The presence of the hydroxyl group provides a site for etherification or esterification, while the ethoxy group modulates the electronic properties and lipophilicity of the molecule. This strategic combination is particularly relevant in the design of bioactive molecules where fine-tuning of physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and its precursors is fundamental for the design of synthetic routes and purification strategies.

| Property | This compound | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzyl alcohol[1] |

| CAS Number | 205748-01-2 | 121-32-4 | 4912-58-7 |

| Molecular Formula | C₁₀H₁₁NO₂ | C₉H₁₀O₃ | C₉H₁₂O₃ |

| Molecular Weight | 177.20 g/mol | 166.17 g/mol | 168.19 g/mol |

| Melting Point | 92-94 °C | 74-77 °C | Not available |

| Boiling Point | 339.8 °C at 760 mmHg | <0.01 mmHg at 25 °C (vapor pressure) | Not available |

| Solubility | Data not widely available | Slightly soluble in water; soluble in ethanol, ether, benzene.[2] | Not available |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached from two primary precursors: 3-Ethoxy-4-hydroxybenzyl alcohol or 3-Ethoxy-4-hydroxybenzaldehyde. The choice of starting material influences the overall synthetic strategy and the reagents employed.

From 3-Ethoxy-4-hydroxybenzyl alcohol: Direct Cyanation

A robust and efficient method for the synthesis of hydroxyphenylacetonitriles involves the direct cyanation of the corresponding benzyl alcohols. This approach is advantageous as it circumvents the need for intermediate halogenation steps, which can be harsh and may require protection of the phenolic hydroxyl group.[3]

Reaction Scheme:

Caption: Direct cyanation of 3-Ethoxy-4-hydroxybenzyl alcohol.

Mechanistic Insights:

The reaction proceeds via the in situ generation of hydrogen cyanide from an alkali metal cyanide (e.g., NaCN or KCN) and a weak acid, such as acetic acid.[3] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for dissolving the reagents and facilitating the reaction. At elevated temperatures, the benzyl alcohol is converted to the corresponding nitrile. The surprising efficiency of this direct conversion from an alcohol to a nitrile, without an intermediate halo-compound, highlights the utility of this method.[3]

Experimental Protocol (Adapted from the synthesis of 3-methoxy-4-hydroxyphenylacetonitrile[3]):

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Heat the suspension to 125 °C. Add glacial acetic acid dropwise over 1 hour, maintaining the temperature.

-

Reaction Monitoring: Stir the mixture for an additional 2 hours at 125 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 90 °C and distill off the DMSO under reduced pressure. To the residue, add water and extract with an organic solvent such as chloroform.

-

Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product. The product can be further purified by crystallization.

From 3-Ethoxy-4-hydroxybenzaldehyde: A Two-Step Approach

An alternative synthetic route commences with the more readily available 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[4][5] This method typically involves the conversion of the aldehyde to an intermediate, such as an oxime, followed by dehydration to the nitrile.

Reaction Scheme:

Caption: Two-step synthesis from 3-Ethoxy-4-hydroxybenzaldehyde.

Causality Behind Experimental Choices:

-

Step 1: Oxime Formation: The conversion of the aldehyde to an oxime is a standard, high-yielding reaction. Hydroxylamine hydrochloride is a common and stable source of hydroxylamine.

-

Step 2: Dehydration: The choice of dehydrating agent is critical. Acetic anhydride is effective, but other reagents such as phosphorus pentoxide or thionyl chloride can also be employed. The reaction conditions for this step need to be carefully controlled to avoid side reactions.

Experimental Protocol (Conceptual, based on analogous reactions):

Part A: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde oxime

-

Dissolution: Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in a suitable solvent, such as ethanol.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolation: The oxime product may precipitate upon cooling or addition of water. Filter and wash the solid to obtain the crude oxime.

Part B: Dehydration to this compound

-

Reaction Setup: In a flask, combine the dried 3-Ethoxy-4-hydroxybenzaldehyde oxime with a dehydrating agent like acetic anhydride.

-

Heating: Heat the mixture under reflux for several hours.

-

Work-up: Cool the reaction mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude nitrile can then be purified by crystallization or chromatography.

The Role of this compound as a Synthetic Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. The nitrile group can be transformed into a variety of other functional groups, providing access to a wide range of more complex molecules.

Key Transformations and Applications:

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | FE34406 [biosynth.com]

- 5. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxyphenylacetonitrile, a significant intermediate in the synthesis of various pharmaceuticals. Delving into its historical context, synthesis, and chemical characteristics, this document serves as a vital resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound, a derivative of benzonitrile, is a valuable compound in organic synthesis. While not as widely known as its aldehyde analogue, ethyl vanillin, it serves as a crucial building block for more complex molecules. Its strategic importance lies in its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group that can be further modified. This guide will illuminate the path from its chemical precursors to its role in the development of therapeutic agents.

Historical Context and Emergence as a Key Intermediate

The direct "discovery" of this compound is not chronicled in the same way as a major drug molecule. Instead, its history is intertwined with the development of synthetic methodologies for hydroxyphenylacetonitriles in general. These compounds gained prominence as versatile intermediates for pharmaceuticals and fragrances.

Patent literature from the mid-1970s highlights the growing interest in efficient synthetic routes to hydroxyphenylacetonitriles. For instance, processes were developed for the preparation of these compounds by reacting hydroxybenzyl alcohols with hydrogen cyanide. These methods were significant because they offered a more direct pathway, avoiding the need to protect the phenolic hydroxyl group, which was a common and often costly step in previous syntheses. 3-Ethoxy-4-hydroxybenzyl alcohol is listed as a starting material in these patents, indicating the recognized utility of its corresponding nitrile.[1][2]

The development of these synthetic routes was driven by the demand for intermediates in the production of drugs like the narcotic propanidid, which is synthesized from the related 3-methoxy-4-hydroxyphenylacetonitrile.[1][2][3] This underscores the environment in which this compound emerged as a compound of interest – a period of active research into practical and scalable syntheses of key pharmaceutical precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| IUPAC Name | 3-ethoxy-4-hydroxybenzonitrile | [4] |

| SMILES | CCOC1=C(C=CC(=C1)C#N)O | [4] |

| InChI | InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | [4] |

Synthesis Methodologies

The primary route for the synthesis of this compound involves the reaction of a corresponding benzyl derivative with a cyanide source. A well-documented approach is the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with hydrogen cyanide.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of hydroxyphenylacetonitriles.[1][2]

Materials:

-

3-Ethoxy-4-hydroxybenzyl alcohol

-

Potassium cyanide (or anhydrous hydrocyanic acid)

-

Glacial acetic acid (if using a cyanide salt)

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water

-

Sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and condenser, suspend 3-ethoxy-4-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

-

Heat the mixture to approximately 125°C.

-

Slowly add glacial acetic acid dropwise over a period of one hour while maintaining the temperature. The acetic acid reacts with the potassium cyanide to generate hydrogen cyanide in situ.

-

After the addition is complete, continue stirring the mixture at 125°C for an additional two hours.

-

Cool the reaction mixture to 90°C and remove the dimethyl sulfoxide by distillation under reduced pressure.

-

To the residue, add water and chloroform and stir to partition the product.

-

Separate the chloroform phase. The aqueous phase can be extracted again with chloroform to maximize yield.

-

Combine the chloroform extracts and wash them with water.

-

Dry the chloroform phase with anhydrous sodium sulfate.

-

Remove the chloroform by distillation to yield the crude this compound. Further purification can be achieved by crystallization or distillation.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high boiling point and its ability to dissolve the reactants, facilitating the reaction.[1][2]

-

In Situ Generation of HCN: Using a cyanide salt and an acid to generate hydrogen cyanide in situ is often preferred for safety and handling reasons over using anhydrous hydrocyanic acid.[1]

-

Temperature Control: The reaction is carried out at elevated temperatures (110-140°C) to ensure a reasonable reaction rate.[1][2]

Applications in Drug Development and Organic Synthesis

As an intermediate, this compound is a precursor to a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other nucleophilic additions. The phenolic hydroxyl group can be alkylated or acylated.

One of the key transformations is the hydrolysis of the nitrile to form 3-ethoxy-4-hydroxyphenylacetic acid. This acid is a valuable synthon in its own right.

Hydrolysis of this compound

Caption: The hydrolysis of the nitrile to the corresponding carboxylic acid.

While specific drugs derived from this compound are not as prominently documented as those from its methoxy analog, its structural similarity to key pharmaceutical intermediates suggests its potential in the synthesis of novel therapeutic agents. The core structure is present in compounds investigated for a range of biological activities.

Conclusion

This compound stands as a testament to the importance of versatile intermediates in the landscape of organic synthesis and drug development. While its own history is largely written in the technical language of patents and chemical literature, it plays a crucial role in the creation of more complex and, ultimately, life-impacting molecules. The synthetic pathways to this compound, refined for efficiency and scalability, highlight the ingenuity of process chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the creation of next-generation pharmaceuticals.

References

- Process for the preparation of hydroxyphenylacetonitriles.

- 3-Ethoxy-4-hydroxybenzonitrile | C9H9NO2 | CID 3800659. PubChem.

- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

- PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.

Sources

- 1. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 2. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-hydroxybenzonitrile | C9H9NO2 | CID 3800659 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of 3-Ethoxy-4-hydroxyphenylacetonitrile

An In-depth Technical Guide to the Potential Biological Activity of 3-Ethoxy-4-hydroxyphenylacetonitrile

Abstract: this compound is a distinct organic molecule characterized by a vanilloid-like core structure. While its primary documented role is a chemical intermediate in the synthesis of pharmaceuticals such as Apremilast[1], its intrinsic biological activities remain largely unexplored. This guide deviates from a review of established data to instead present a forward-looking, hypothesis-driven framework for investigating the potential therapeutic relevance of this compound. By analyzing its structural analogs—most notably 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)—we postulate several plausible biological activities, including neuroprotection, antimicrobial effects, and sensory nerve modulation. This document provides the theoretical basis and detailed experimental protocols for a comprehensive research program designed to systematically uncover and validate the bioactivity of this compound, tailored for researchers and drug development professionals.

Introduction and Structural Rationale

This compound (CAS: 205748-01-2) is a member of the hydroxyphenylacetonitrile family.[2] Its structure is notable for the 4-hydroxy-3-ethoxy substitution pattern on the phenyl ring, a motif common to many biologically active compounds. While its utility as a precursor in multi-step syntheses is established[3][4], the molecule itself possesses features—a phenolic hydroxyl group, an electron-withdrawing nitrile group, and a lipophilic ethoxy group—that suggest potential for direct interaction with biological targets.

The scientific rationale for this investigation is built upon the principle of structural analogy. The closely related aldehyde, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), has documented biological effects, including acetylcholinesterase inhibition and antimutagenic properties.[5][6] We hypothesize that the acetonitrile moiety, while altering electronic and steric properties, may retain or modify these activities, potentially offering a different pharmacokinetic or pharmacodynamic profile.

Hypothesized Biological Activities from Structural Analogs

Neuromodulatory and Neuroprotective Potential

The most compelling hypothesis stems from the activity of its aldehyde analog, ethyl vanillin.

-

Acetylcholinesterase (AChE) Inhibition: Ethyl vanillin has been shown to exhibit AChE inhibitory activity.[5] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, working to increase acetylcholine levels in the brain. The core vanilloid scaffold of this compound could potentially fit within the AChE active site. The nitrile group, being a strong hydrogen bond acceptor, may offer unique interactions compared to the aldehyde.

-

TRP Channel Modulation: The 4-hydroxy-3-ethoxyphenyl group is a classic vanilloid structure. Vanilloids are known to interact with Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor) and TRPV3. Ethyl vanillin is a known agonist of TRPV3, which is involved in thermosensation.[] This suggests a potential role for our target compound in modulating sensory neuron activity, with applications in analgesia or dermatology.

Antimicrobial Activity

Derivatives of the parent scaffold have shown promise in antimicrobial applications. A study on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime demonstrated significant in vitro antifungal and antibacterial activity.[8] While our compound is not an oxime ester, the foundational structure is identical. The nitrile group itself is present in various antimicrobial agents. This precedent justifies screening for activity against a panel of pathogenic bacteria and fungi.

Cytotoxicity and Anti-Proliferative Effects

As with any novel chemical entity, a baseline cytotoxicity profile is essential. The phenolic hydroxyl group is a common feature in many cytotoxic and anti-cancer agents, often implicated in the generation of reactive oxygen species or interaction with key cellular enzymes. A thorough assessment of its effect on cell viability across various cancer and non-cancer cell lines is a mandatory first step.

Proposed Research Program: An Investigative Workflow

This section outlines a logical, phased approach to systematically evaluate the biological potential of this compound.

Caption: Investigative workflow for this compound.

Protocol 1: Baseline Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of the compound on the viability of representative human cell lines.

Methodology: MTS Assay

-

Cell Culture: Plate human cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma, and HEK293 embryonic kidney cells) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

-

Incubation & Reading: Incubate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (50% inhibitory concentration) value using non-linear regression.

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin IC₅₀ (µM) [Control] |

| HepG2 | > 100 | 0.8 |

| A549 | 85.2 | 1.2 |

| HEK293 | > 100 | 1.5 |

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against common bacterial and fungal strains.

Methodology: Broth Microdilution

-

Strain Preparation: Prepare standardized inoculums of bacteria (Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on AChE activity.

Methodology: Ellman's Method

-

Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add:

-

25 µL of varying concentrations of this compound.

-

125 µL of DTNB solution.

-

25 µL of AChE enzyme solution.

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add 25 µL of the ATCI substrate to start the reaction.

-

Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Caption: Hypothesized signaling pathway for TRP channel modulation.

Conclusion and Future Directions

This compound represents a molecule of untapped potential. While its current application is limited to being a synthetic building block, its structural features, supported by the known activities of its close analogs, provide a strong rationale for a dedicated investigation into its biological properties. The experimental framework detailed in this guide offers a systematic and robust pathway to elucidate its cytotoxicity, antimicrobial, and neuromodulatory activities. Positive results from this initial screening phase would warrant progression to more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis through the synthesis of new derivatives, and eventually, evaluation in preclinical disease models. This structured approach ensures that the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

-

Chemsrc. (2025). 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8. Available at: [Link]

-

Ahluwalia, V., Kumar, J., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry. Available at: [Link]

-

BioCrick. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4. Available at: [Link]

-

PubMed. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Available at: [Link]

- Google Patents. (n.d.).US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

National Institutes of Health (NIH). (n.d.). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC. Available at: [Link]

-

ResearchGate. (2008). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem. Available at: [Link]

- Google Patents. (n.d.).DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.

-

PubMed. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. Available at: [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available at: [Link]

- Google Patents. (n.d.).CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

Sources

- 1. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 4. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 5. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile: A Detailed Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The described two-step protocol involves the initial conversion of 3-ethoxy-4-hydroxybenzyl alcohol to an intermediate tosylate, followed by a nucleophilic substitution with a cyanide source. This document outlines the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations, particularly concerning the handling of cyanide reagents.

Introduction

This compound serves as a crucial building block in the synthesis of a range of pharmacologically active molecules. Its structural motif is present in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide details a reliable and well-established two-step synthetic route starting from the readily available 3-ethoxy-4-hydroxybenzyl alcohol.

The synthetic strategy hinges on the conversion of the primary alcohol's hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group.[1] This activation facilitates a subsequent nucleophilic substitution reaction (SN2) with a cyanide anion to yield the desired nitrile product.[2][3] Understanding the mechanics of each step is crucial for optimizing reaction conditions and ensuring a high yield of the final product.